Doxylamine Impurity A
Overview
Description
Doxylamine succinate Impurity
Doxylamine 4-Pyridinyl Isomer is an isomeric impurity of the H1 Histamine receptor antagonist Doxylamine.
Mechanism of Action
Target of Action
Doxylamine Impurity A, also known as Doxylamine 4-Pyridinyl Isomer, primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions and are responsible for the contraction of smooth muscles, dilation of capillaries, and stimulation of gastric acid secretion .
Mode of Action
Like other antihistamines, this compound acts by competitively inhibiting histamine at H1 receptors . This means it binds to the same site on the receptor as histamine, but without activating it, thereby preventing histamine from exerting its effect. It also has substantial sedative and anticholinergic effects .
Biochemical Pathways
By blocking H1 receptors, it prevents histamine-induced responses such as vasodilation, bronchoconstriction, smooth muscle contraction, and inflammation .
Pharmacokinetics
Studies on doxylamine, the parent compound, suggest that it is well-absorbed after oral administration . The variation in most pharmacokinetic parameters was higher with intranasal compared with oral dosing .
Result of Action
The primary result of this compound’s action is the reduction of allergic symptoms due to its antihistaminic properties . Additionally, due to its sedative effects, it is used as a sleep aid . Its anticholinergic effects can lead to dry mouth, blurred vision, constipation, and urinary retention .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Furthermore, the presence of other drugs can influence its absorption, distribution, metabolism, and excretion, thereby affecting its efficacy and safety .
Biochemical Analysis
Biochemical Properties
It is known that Doxylamine, the parent compound, acts by competitively inhibiting histamine at H1 receptors . It also has substantial sedative and anticholinergic effects
Cellular Effects
The parent compound, Doxylamine, is known to have effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The parent compound, Doxylamine, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N,N-dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZZDVZUPDFXKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873407-01-3 | |
Record name | Doxylamine pyridine-4-yl isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873407013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOXYLAMINE PYRIDINE-4-YL ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G6OPB2RDO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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